N-(2H-1,3-benzodioxol-5-yl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety and an indole derivative. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from chemical suppliers and databases such as PubChem, which provides detailed information on its properties and synthesis methods. The International Nonproprietary Name (INN) and Chemical Abstracts Service (CAS) number are essential for identifying this compound in scientific literature.
N-(2H-1,3-benzodioxol-5-yl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide falls under the category of synthetic organic compounds. It is classified as an amide due to the presence of the acetamide functional group, and it may exhibit psychoactive properties similar to other compounds derived from benzodioxole and indole structures.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide typically involves several key steps:
The synthesis may require specific reagents such as:
The molecular structure of N-(2H-1,3-benzodioxol-5-yl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide can be described by its molecular formula with a molecular weight of approximately 346.4 g/mol. The structure includes:
The compound's structural data can be represented in various formats:
InChI=1S/C17H18N2O3S/c1-2-3-12(21)19(20)17(22)16(18)14(4-5-15(19)23)10-8(6-7)13(10)24/h4-5,8,10H,2-3,6-7,12H2,1H3,(H,22,23)N-(2H-1,3-benzodioxol-5-yl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide is not fully elucidated but may involve interactions with specific receptors in the central nervous system. Compounds with similar structures often act on serotonin receptors or other neurotransmitter systems.
Research into the pharmacodynamics and pharmacokinetics will provide insights into how this compound interacts at the molecular level, influencing its therapeutic potential.
The compound is expected to exhibit typical physical properties such as:
Chemical properties include solubility in organic solvents and stability under various conditions. Detailed analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) would provide further characterization.
N-(2H-1,3-benzodioxol-5-yl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide has potential applications in:
This compound exemplifies the intersection of organic synthesis and pharmacology, highlighting the importance of structural diversity in drug discovery processes.
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3